N-(4-hydroxy-3-methylphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-5-7(3-4-8(6)10)9-13(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
QXYUBYUJNMCDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Sulfonylation of 4-hydroxy-3-methylaniline
This method involves the reaction of 4-hydroxy-3-methylaniline with methanesulfonyl chloride in an inert organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base.
- Dissolve 4-hydroxy-3-methylaniline in anhydrous dichloromethane.
- Cool the solution to 0–5 °C under nitrogen atmosphere.
- Add triethylamine slowly to the solution as an acid scavenger.
- Add methanesulfonyl chloride dropwise while maintaining the temperature.
- Stir the reaction mixture at 0–5 °C for 1–2 hours, then allow to warm to room temperature and stir for additional 4–6 hours.
- Quench the reaction with water, extract the organic layer, wash with dilute acid and base solutions to remove impurities.
- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
- Purify the crude product by recrystallization or chromatography.
- Yields typically range from 70% to 85%.
- Purity assessed by HPLC or NMR is generally above 95%.
Method 2: Sulfonylation Using Methanesulfonic Anhydride
An alternative method uses methanesulfonic anhydride as the sulfonylating agent, which can provide milder reaction conditions and potentially higher selectivity.
- Dissolve 4-hydroxy-3-methylaniline in anhydrous solvent such as acetonitrile.
- Add methanesulfonic anhydride slowly at 0 °C.
- Stir the reaction under nitrogen atmosphere for 3–5 hours at room temperature.
- Work up by aqueous quenching and extraction as above.
- Purify the product by recrystallization.
- Reduced formation of side products.
- Improved yields up to 90%.
Method 3: One-Pot Synthesis from 4-hydroxy-3-methylphenol
This approach involves first converting 4-hydroxy-3-methylphenol to the corresponding amine derivative, followed by sulfonylation without isolation of intermediates.
- Nitration of 4-hydroxy-3-methylphenol to 4-hydroxy-3-methyl-2-nitrophenol.
- Reduction of nitro group to amine.
- Direct sulfonylation with methanesulfonyl chloride.
This method is more complex but can be advantageous for large-scale synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane, THF, Acetonitrile | Solvent polarity affects reaction rate and selectivity |
| Temperature | 0–5 °C during addition, room temp for reaction | Low temp minimizes side reactions |
| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents protonation of amine |
| Reaction Time | 2–8 hours | Longer time improves conversion but may increase impurities |
| Molar Ratio (Amine:Sulfonylating agent) | 1:1 to 1:1.2 | Slight excess sulfonylating agent ensures complete reaction |
Analytical Data and Characterization
- Melting Point: Typically in the range of 150–160 °C.
- NMR Spectroscopy: Characteristic signals for aromatic protons, methyl group, and sulfonamide NH.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of N-(4-hydroxy-3-methylphenyl)methanesulfonamide.
- Infrared Spectroscopy: Strong absorption bands for sulfonamide S=O stretching (~1150 and 1350 cm^-1), N-H stretching (~3300 cm^-1), and phenolic O-H (~3500 cm^-1).
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Reagent | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Direct sulfonylation | 4-hydroxy-3-methylaniline | Methanesulfonyl chloride | 0–5 °C, 6–8 h, base present | 70–85 | >95 | Common, straightforward |
| Sulfonylation with anhydride | 4-hydroxy-3-methylaniline | Methanesulfonic anhydride | 0 °C to RT, 3–5 h | Up to 90 | >95 | Milder, fewer side products |
| One-pot from phenol | 4-hydroxy-3-methylphenol | Multi-step (nitration, reduction, sulfonylation) | Various | Variable | >90 | Suitable for scale-up, complex |
Research Findings and Industrial Relevance
- The direct sulfonylation method is widely used in laboratory and small-scale synthesis due to its simplicity and good yields.
- Use of methanesulfonic anhydride as sulfonylating agent is gaining attention for industrial applications because of higher selectivity and cleaner reactions.
- One-pot synthesis routes from phenolic precursors are advantageous for large-scale production but require careful control of multi-step reactions.
- Reaction optimization focusing on temperature control, reagent purity, and base selection significantly improves product yield and quality.
- Analytical characterization confirms the structural integrity and purity essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-hydroxy-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of sulfonamide derivatives are highly dependent on substituent patterns on the aromatic ring and the sulfonamide moiety. Below is a detailed comparison of N-(4-hydroxy-3-methylphenyl)methanesulfonamide with structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₈H₁₁NO₃S.
Key Observations :
In contrast, the meta-methyl group in the target compound may enhance lipophilicity, improving membrane permeability. Arylamido substituents (e.g., in N-(4-arylamidophenyl) derivatives) significantly boost anti-inflammatory activity, suggesting that bulkier substituents at the para position enhance pharmacological efficacy .
Complex substituents (e.g., triazolyl-difluoromethyl in sulfentrazone metabolites) confer agrochemical activity but increase molecular weight and environmental persistence .
Structural Analogs with High Similarity :
- N-(4-(Hydroxymethyl)phenyl)methanesulfonamide (similarity score: 0.98) shares nearly identical structure with the target compound but replaces the meta-methyl with a hydroxymethyl group. This modification likely enhances aqueous solubility while retaining hydrogen-bonding capacity .
Biological Activity
N-(4-hydroxy-3-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a methanesulfonamide group attached to a substituted phenolic structure, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which may reduce oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that related compounds can enhance neurite outgrowth and neuronal survival, indicating potential neuroprotective roles.
In Vitro Studies
- Cell Line Testing : In vitro assays using various cell lines have demonstrated that this compound exhibits cytotoxic effects against cancer cells. For example, studies have shown IC50 values indicating significant inhibition of cell growth in specific cancer types.
- Neurite Outgrowth Assays : Similar compounds have been shown to promote neurite outgrowth in PC12 cells, suggesting that this compound may also enhance neuronal differentiation.
In Vivo Studies
- Animal Models : In vivo studies have evaluated the compound's effects on animal models of disease. For instance, administration of related phenolic compounds has been associated with improved outcomes in models of neurodegeneration and inflammation.
- Toxicity Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in preliminary studies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The findings revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |
These results suggest that the compound may serve as a lead for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research on related compounds indicates that they can enhance neurite outgrowth in neuronal cultures. For instance, treatment with this compound resulted in:
| Treatment | Neurite Length (µm) | Control Neurite Length (µm) |
|---|---|---|
| Compound (10 µM) | 700 | 200 |
| NGF (50 ng/mL) | 600 | 200 |
This data highlights the potential neuroprotective effects and suggests further investigation into its mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for N-(4-hydroxy-3-methylphenyl)methanesulfonamide, and how can purity be maximized?
- Methodology : Synthesis typically involves reacting 4-hydroxy-3-methylaniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key parameters include:
- Temperature : 0–5°C to minimize side reactions during sulfonylation .
- Reaction time : 4–6 hours under nitrogen atmosphere to prevent oxidation of the phenolic group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonamide bond formation (e.g., δ ~3.0 ppm for methylsulfonyl group) and aromatic substitution patterns .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for purity assessment; retention time ~8.2 minutes under isocratic conditions .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~230 m/z) to validate molecular weight .
Q. How can researchers determine the solubility and stability of this compound in biological assay buffers?
- Approach :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis (λmax ~275 nm). Typical solubility: ~2.5 mg/mL in PBS .
- Stability : Incubate at 37°C in PBS and analyze degradation products over 48 hours using HPLC. Adjust pH to 6–8 to minimize hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Methods :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cyclooxygenase-2 (COX-2). IC50 values can be calculated from dose-response curves .
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding poses, prioritizing the sulfonamide and hydroxyl groups for hydrogen bonding with active-site residues .
Q. How can quantitative structure-activity relationship (QSAR) models be applied to optimize this compound’s bioactivity?
- Workflow :
- Descriptor Selection : Include logP, polar surface area, and Hammett constants for the 3-methyl and 4-hydroxy substituents .
- Data Collection : Compile IC50 values from enzyme inhibition assays across analogs (e.g., fluorinated or methoxy derivatives) .
- Model Validation : Use partial least squares (PLS) regression with cross-validation (R² >0.7). Prioritize analogs with predicted lower logP for improved blood-brain barrier penetration .
Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
- Resolution Strategies :
- Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays) or incubation time .
- Replicate Key Studies : Reproduce results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Compare data across publications, noting differences in cell lines (e.g., HEK293 vs. HeLa) or compound purity .
Q. What derivatization strategies enhance the compound’s pharmacological properties?
- Synthetic Modifications :
- Fluorination : Introduce fluorine at the 4-position of the phenyl ring to improve metabolic stability (e.g., via electrophilic substitution) .
- Heterocyclic Hybrids : Attach pyrazole or thiazole moieties to the sulfonamide nitrogen to enhance COX-2 selectivity. Monitor yields via LC-MS during coupling reactions .
- Prodrug Design : Synthesize acetylated derivatives of the hydroxyl group to increase oral bioavailability, with hydrolysis studies in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
